molecular formula C13H18N2O B183697 (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone CAS No. 401589-03-5

(2-Aminophenyl)(4-methylpiperidin-1-yl)methanone

Cat. No.: B183697
CAS No.: 401589-03-5
M. Wt: 218.29 g/mol
InChI Key: NEWJUESKKWKYOU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone involves several steps. One common synthetic route includes the reaction of 2-aminobenzophenone with 4-methylpiperidine under specific conditions . The reaction typically requires a solvent such as ethanol or methanol and may involve heating to facilitate the reaction. Industrial production methods often involve optimizing these conditions to increase yield and purity .

Chemical Reactions Analysis

(2-Aminophenyl)(4-methylpiperidin-1-yl)methanone undergoes various chemical reactions, including:

Scientific Research Applications

(2-Aminophenyl)(4-methylpiperidin-1-yl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

(2-Aminophenyl)(4-methylpiperidin-1-yl)methanone can be compared to other similar compounds such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

(2-aminophenyl)-(4-methylpiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-10-6-8-15(9-7-10)13(16)11-4-2-3-5-12(11)14/h2-5,10H,6-9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEWJUESKKWKYOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80359124
Record name (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401589-03-5
Record name (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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